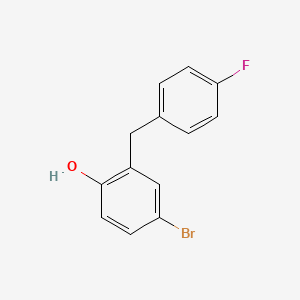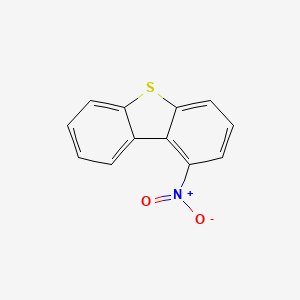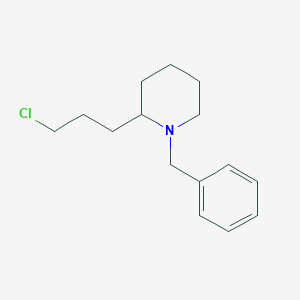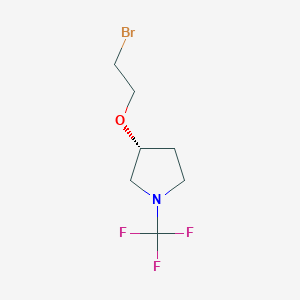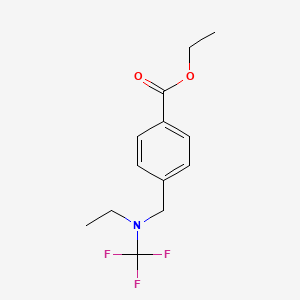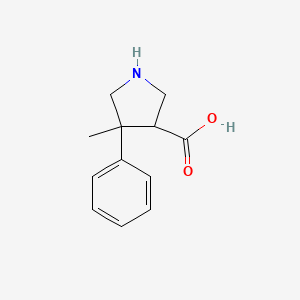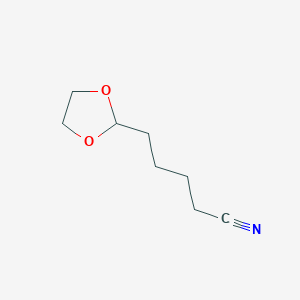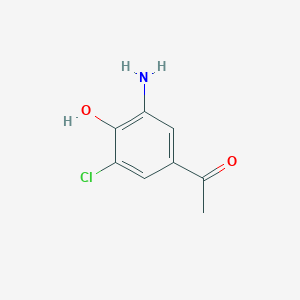![molecular formula C11H20N2O2 B13975157 tert-Butyl [(2R)-2-cyanopentyl]carbamate CAS No. 528566-20-3](/img/structure/B13975157.png)
tert-Butyl [(2R)-2-cyanopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [(2R)-2-cyanopentyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanopentyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2R)-2-cyanopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopentyl derivative. One common method is the reaction of tert-butyl carbamate with 2-cyanopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control of reaction conditions, higher efficiency, and scalability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [(2R)-2-cyanopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopentyl group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
tert-Butyl [(2R)-2-cyanopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl [(2R)-2-cyanopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used as a solvent and intermediate.
tert-Butyl N-(2-oxiranylmethyl)carbamate: A related compound used in organic synthesis
Uniqueness
tert-Butyl [(2R)-2-cyanopentyl]carbamate is unique due to its specific structure, which combines a cyanopentyl chain with a carbamate group. This combination provides distinct reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
528566-20-3 |
|---|---|
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-2-cyanopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-6-9(7-12)8-13-10(14)15-11(2,3)4/h9H,5-6,8H2,1-4H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
DQEPVKHYMURUHY-VIFPVBQESA-N |
SMILES isomérico |
CCC[C@H](CNC(=O)OC(C)(C)C)C#N |
SMILES canónico |
CCCC(CNC(=O)OC(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



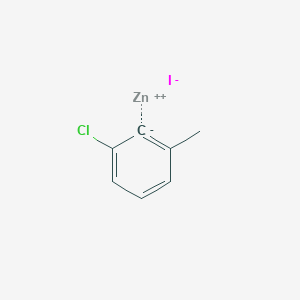
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
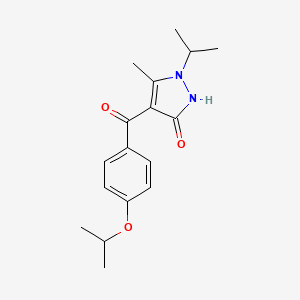
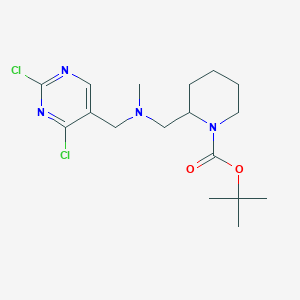
![4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol](/img/structure/B13975093.png)
